2-Amino-5-bromo-4,6-dimethylpyrimidine
Overview
Description
2-Amino-5-bromo-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position, bromine at the fifth position, and two methyl groups at the fourth and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine followed by the introduction of an amino group. One common method includes:
Bromination: 4,6-dimethylpyrimidine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-4,6-dimethylpyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4,6-dimethylpyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of 2-amino-4,6-dimethylpyrimidine.
Scientific Research Applications
2-Amino-5-bromo-4,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and nucleic acid binding.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4,6-dimethylpyrimidine involves its interaction with biological targets, such as enzymes or nucleic acids. The amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or alter the structure of nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Amino-5-bromo-4-methylpyrimidine: Has only one methyl group, affecting its steric properties and reactivity.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a pyridine ring instead of a pyrimidine ring, altering its electronic properties.
Uniqueness
2-Amino-5-bromo-4,6-dimethylpyrimidine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both amino and bromine groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4,6-dimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJZZTRAZBNBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372229 | |
Record name | 2-Amino-5-bromo-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-57-7 | |
Record name | 2-Amino-5-bromo-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-BROMO-4,6-DIMETHYLPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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